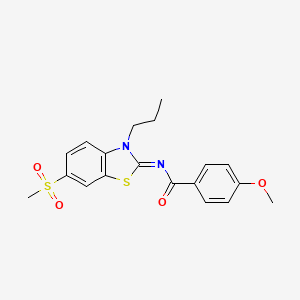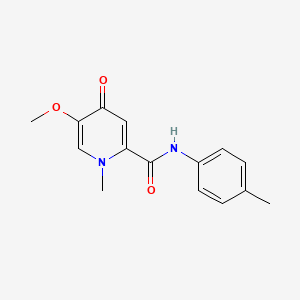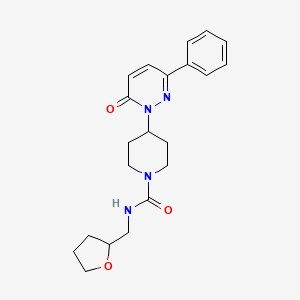
N-(Oxolan-2-ylmethyl)-4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Oxolan-2-ylmethyl)-4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxamide, commonly known as N-phenylpyridazinone, is a chemical compound with potential applications in scientific research. This compound is synthesized through a multi-step process, and its unique structure has led to investigations into its mechanism of action and potential biochemical and physiological effects. In
作用機序
The mechanism of action of N-phenylpyridazinone is not fully understood, but it is believed to involve its interaction with the sigma-1 receptor. This receptor is located in the endoplasmic reticulum and plasma membrane of cells and is involved in the regulation of calcium signaling, ion channel activity, and neurotransmitter release. N-phenylpyridazinone has been shown to bind to the sigma-1 receptor with high affinity, which may lead to downstream effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-phenylpyridazinone are still being investigated, but it has been shown to have activity against several cancer cell lines, including breast, ovarian, and lung cancer. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. However, further research is needed to fully understand the biochemical and physiological effects of N-phenylpyridazinone.
実験室実験の利点と制限
One advantage of N-phenylpyridazinone is its high affinity for the sigma-1 receptor, which makes it a useful tool for investigating the role of this receptor in cellular processes. Additionally, its potential anticancer activity makes it a promising candidate for drug development. However, one limitation of this compound is its complex synthesis method, which may make it difficult to obtain in large quantities for use in experiments.
将来の方向性
There are several future directions for research on N-phenylpyridazinone. One area of interest is its potential as an anticancer drug, and further studies are needed to investigate its activity against different types of cancer and its mechanism of action. Additionally, research on the sigma-1 receptor and its role in cellular processes may lead to the development of new drugs for a variety of diseases. Finally, the synthesis method for N-phenylpyridazinone could be optimized to make it more accessible for use in experiments.
合成法
The synthesis of N-phenylpyridazinone involves a multi-step process that begins with the reaction of 2-chloro-3-nitropyridazine with sodium methoxide to form the corresponding methoxy derivative. This intermediate is then reacted with 1-oxa-2-azacyclopentane to form the oxolane ring, and the resulting compound is treated with hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group. The final step involves the reaction of the amino group with 4-(4-fluorophenyl)piperidine-1-carboxylic acid to form N-phenylpyridazinone.
科学的研究の応用
N-phenylpyridazinone has potential applications in scientific research, particularly in the areas of neuroscience and drug development. This compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in a variety of cellular processes, including calcium signaling, ion channel regulation, and neurotransmitter release. Additionally, N-phenylpyridazinone has been shown to have activity against several cancer cell lines, making it a potential candidate for anticancer drug development.
特性
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c26-20-9-8-19(16-5-2-1-3-6-16)23-25(20)17-10-12-24(13-11-17)21(27)22-15-18-7-4-14-28-18/h1-3,5-6,8-9,17-18H,4,7,10-15H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMYRAXGLIUEJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

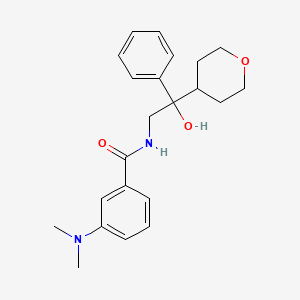

![2-Methyl-1-[(2-methylpropan-2-yl)oxy]propan-2-amine;hydrochloride](/img/structure/B2763580.png)
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2763581.png)
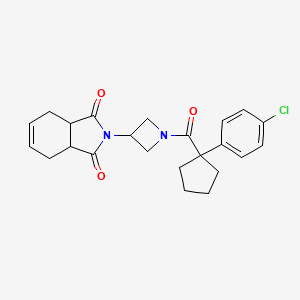
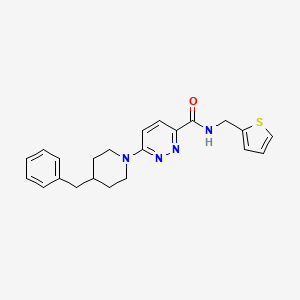
![6-((naphthalen-1-ylmethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2763586.png)

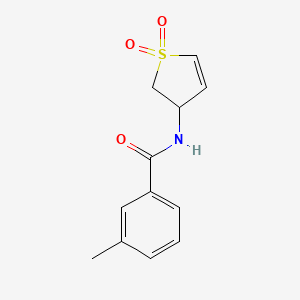

![2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2763595.png)
![3,4-Dihydro-2H-chromen-2-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2763597.png)
